molecular formula C8H10ClN3O2 B2921458 methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride CAS No. 1955556-57-6

methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride

Cat. No.: B2921458
CAS No.: 1955556-57-6
M. Wt: 215.64
InChI Key: RERAMVCSJXTPJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride is a chemical compound with the CAS number 1955556-57-6 It is a derivative of pyrrolo[3,4-d]pyrimidine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a suitable pyrrole derivative with a diketone in the presence of a strong acid catalyst[_{{{CITATION{{{_2{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of various heterocyclic compounds.

Biology: In biological research, methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride is studied for its potential biological activity. It has been investigated for its ability to interact with various biological targets, including enzymes and receptors.

Medicine: In the field of medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of certain diseases, such as cancer and inflammatory disorders.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other industrial sectors.

Mechanism of Action

The mechanism by which methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's binding affinity and specificity to these targets determine its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives

  • Pyrrolo[2,3-d]pyrimidine derivatives

  • Purine analogs

Uniqueness: Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride stands out due to its specific structural features and biological activity. Unlike some similar compounds, it has shown unique interactions with certain biological targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2.ClH/c1-13-8(12)7-10-3-5-2-9-4-6(5)11-7;/h3,9H,2,4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERAMVCSJXTPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2CNCC2=N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.